(R)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride
Description
Properties
IUPAC Name |
(9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-2-5-10-6-4-9-7-8(10)3-1;;/h8-9H,1-7H2;2*1H/t8-;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVLTIYFENRBIK-YCBDHFTFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCNCC2C1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2CCNC[C@H]2C1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857192 | |
| Record name | (9aR)-Octahydro-2H-pyrido[1,2-a]pyrazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
634922-12-6 | |
| Record name | (9aR)-Octahydro-2H-pyrido[1,2-a]pyrazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (9aR)-octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). This reaction leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .
Industrial Production Methods
In industrial settings, the production of ®-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride may involve optimized flow chemistry techniques. For instance, a transition metal-free synthesis using lithium bis(trimethylsilyl)amide (LiHMDS) as a base has been developed to improve the efficiency and scalability of the process .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The nitrogen atoms in the pyrazine ring participate in alkylation and acylation reactions. For example:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of sodium hydride (NaH) to form N-alkylated derivatives.
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Acylation : Acetyl chloride or acetic anhydride introduces acyl groups at the nitrogen sites under basic conditions (e.g., triethylamine).
Table 1: Representative Nucleophilic Substitutions
| Reaction Type | Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Alkylation | Methyl iodide | NaH, DMF, 0–25°C | N-Methylated derivative | 85–92 |
| Acylation | Acetyl chloride | Et₃N, CH₂Cl₂, rt | N-Acetylated derivative | 78–84 |
Oxidation Reactions
Atmospheric oxygen and hydrogen peroxide (H₂O₂) oxidize the dihydrochloride form. In one study, oxidation under acidic conditions converted the compound into a pyridine N-oxide derivative. The stereochemistry (R-configuration) influences reaction rates and product stability .
Reduction Reactions
Lithium aluminum hydride (LiAlH₄) reduces carbonyl groups introduced via prior acylation steps. For instance, reduction of N-acetylated derivatives regenerates the primary amine while retaining the bicyclic core.
Electrophilic Additions
The compound reacts with electrophiles such as POCl₃ in Gould–Jacobs-type reactions, forming chlorinated derivatives. This is critical for synthesizing pharmacologically active analogs .
Key Mechanistic Insight :
-
POCl₃ facilitates cyclization by activating carbonyl intermediates, leading to 4-chloro-substituted pyrazolopyridines .
-
Air exposure is sometimes required for spontaneous oxidation during ring closure .
Cyclization and Ring Expansion
Under reflux with SOCl₂ or POCl₃, the compound undergoes cyclization to form fused heterocycles. For example:
Table 2: Cyclization Reactions
| Reagent | Temperature (°C) | Product | Application |
|---|---|---|---|
| POCl₃ | 100–110 | 4-Chloro-pyrazolopyridine | Anticancer drug intermediates |
| SOCl₂ | 160 | Fused tricyclic derivatives | Neurological drug candidates |
Stereochemical Influence on Reactivity
The (R)-enantiomer exhibits distinct reactivity compared to its (S)-counterpart in asymmetric syntheses. For instance:
Scientific Research Applications
Chemistry
(R)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride serves as a versatile building block in organic synthesis, particularly in the creation of various heterocyclic compounds. Its chemical reactivity allows for nucleophilic substitutions and electrophilic additions, making it valuable in synthetic pathways for complex molecules .
Biology
The compound has been studied for its diverse biological activities:
- Neuroprotective Effects : It acts as an acetylcholinesterase inhibitor, enhancing cholinergic transmission in the brain. This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .
- Antimicrobial Properties : Research indicates that it exhibits activity against various bacterial strains, potentially disrupting microbial cell membranes or inhibiting essential metabolic processes .
- Anticancer Potential : Preliminary studies have shown cytotoxic effects against different cancer cell lines, indicating its potential as an anticancer agent .
Medicine
The compound is being investigated as a candidate for drug development due to its pharmacological properties:
- Dopamine Receptor Modulation : It has been identified as a ligand for dopamine receptor subtypes, particularly the D4 receptor, which is implicated in the treatment of disorders related to the dopamine system .
- Potential Drug Candidate : Its unique properties make it a candidate for developing treatments for conditions such as tuberculosis and other infectious diseases .
Uniqueness
This compound is distinguished by its specific bicyclic structure and stereochemistry, which impart unique chemical and biological properties compared to similar compounds .
Case Studies and Research Findings
Several studies have explored the potential applications of this compound:
- Neuroprotection in Alzheimer's Disease Models : A study demonstrated that this compound improved cognitive function in animal models by inhibiting AChE activity .
- Antimicrobial Activity Assessment : In vitro assays revealed significant antibacterial activity against Gram-positive bacteria, suggesting potential use in developing new antibiotics .
- Cytotoxicity Against Cancer Cell Lines : Research indicated that the compound exhibited dose-dependent cytotoxic effects on various cancer cell lines, warranting further investigation into its mechanisms and therapeutic potential .
Mechanism of Action
The mechanism of action of ®-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride involves its interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pharmacological Activity: Opioid Receptor Antagonists
(R)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride belongs to a class of μ-opioid receptor (MOR) antagonists. Key comparisons include:
Table 1: Opioid Receptor Binding Affinities of Pyrido-Pyrazine Derivatives
- Key Findings :
- Compound 10, an N-3-chlorobenzyl derivative, exhibits superior μ-opioid receptor affinity (Ki = 0.47 nM) compared to Compound 9 (Ki = 3.6 nM), demonstrating the impact of aromatic substituents on binding .
- Both compounds show selectivity for MOR over κ (KOR) and δ (DOR) receptors, making them promising candidates for addiction treatment .
Stereochemical and Structural Analogues
(S)-Octahydro-2H-pyrido[1,2-a]pyrazine
- Structure : The (S)-enantiomer differs in stereochemistry at the bicyclic core.
- Properties :
- Activity : Exhibits lower MOR antagonism compared to the (R)-form, highlighting enantioselectivity in receptor interactions .
3-Isopropylhexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione
- Source : Naturally produced by Rhodococcus sp. VLD-10 .
- Activity: Antimicrobial: MIC values of 2–8 µg/mL against Bacillus subtilis and Escherichia coli . No significant opioid receptor activity reported, indicating functional divergence due to the isopropyl and dione groups .
Table 2: Physicochemical Comparison of Pyrido-Pyrazine Derivatives
Biological Activity
(R)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of neurological disorders and as a pharmacological agent. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis methods, and relevant research findings.
- Chemical Formula : C8H16N2·2HCl
- Molecular Weight : 195.14 g/mol
- Structure : The compound features a bicyclic structure that is characteristic of pyrido[1,2-a]pyrazines.
Biological Activity Overview
Research indicates that this compound exhibits several notable biological activities:
- Neuroprotective Effects : Studies have shown that this compound may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases by modulating neurotransmitter systems and protecting neuronal cells from damage .
- Receptor Interaction : The compound acts as a ligand for various receptors, including dopamine receptor subtypes. Its interaction with these receptors suggests potential applications in treating disorders related to the dopamine system .
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for further investigation in drug development .
The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets within biological systems:
- Enzyme Modulation : The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. This interaction is crucial for understanding its pharmacological applications .
- Kinase Inhibition : Some derivatives of pyrido[1,2-a]pyrazines have shown activity against kinases, suggesting that this compound may influence signaling pathways involved in cell growth and differentiation .
Synthesis Methods
Several synthetic routes have been developed for producing this compound. Common methods include:
| Reaction Type | Reagents Used | Conditions |
|---|---|---|
| Oxidation | Hydrogen peroxide | Acidic medium |
| Reduction | Lithium aluminum hydride | Anhydrous ether |
| Substitution | Alkyl halides | Presence of sodium hydride |
These methods allow for the production of the compound with varying degrees of purity and yield depending on specific conditions employed .
Neuroprotective Studies
Research has demonstrated the potential neuroprotective effects of this compound in various models:
- A study evaluated its effects on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death and preservation of cell viability compared to untreated controls .
Pharmacological Evaluations
In pharmacological evaluations, this compound has shown promising results as follows:
- μ-opioid Receptor Antagonism : It was found to exhibit potent antagonistic activity at μ-opioid receptors with an IC50 value of 0.54 nM, indicating potential applications in pain management .
Antimicrobial Activity
Initial investigations into the antimicrobial properties revealed that the compound could inhibit the growth of certain bacterial strains. Further studies are required to quantify its efficacy and mechanism of action against microbial pathogens .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for (R)-octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride?
- Answer: Synthesis often involves palladium-catalyzed cross-coupling reactions, double cyclization strategies, and modular assembly of heterocyclic cores. For example, pyrrolo[1,2-a]pyrazine derivatives can be synthesized via combinatorial approaches using TFA/DMSO or DBSA/toluene systems to optimize yields (e.g., 60–95%) . Key intermediates like benzo[d]imidazole hybrids are constructed via regioselective condensation with o-phenylenediamines, validated by X-ray crystallography .
Q. Which analytical techniques are essential for structural characterization of this compound?
- Answer: X-ray crystallography (for unambiguous stereochemical assignment), H/C NMR (to confirm proton environments and carbon frameworks), and LC-MS (for purity and molecular weight verification) are critical. For example, regioisomers of hybrid scaffolds were resolved using X-ray diffraction (CCDC: 1919367) , while LC-MS confirmed oxazolo[4,5-d]pyrimidine derivatives .
Q. How does the pyrrolo[1,2-a]pyrazine core influence pharmacological activity?
- Answer: The fused bicyclic system enhances binding to biological targets via π-π stacking and hydrogen bonding. Modifications at the N-3 position (e.g., chlorobenzyl groups) significantly improve μ-opioid receptor affinity (Ki = 0.47 nM) compared to unsubstituted analogs (Ki = 3.6 nM) . Substituent polarity and steric bulk also modulate selectivity across κ- and δ-opioid receptors .
Advanced Research Questions
Q. How can enantioselectivity be achieved in synthesizing (R)-octahydro-1H-pyrido[1,2-a]pyrazine derivatives?
- Answer: Iridium-catalyzed asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salts with chiral ligands (e.g., phosphine-oxazoline systems) yields enantiomerically enriched products (up to 95% ee). Cesium carbonate is critical to suppress racemization and enhance conversion rates . This method avoids traditional resolution techniques, streamlining access to stereochemically pure intermediates .
Q. What in vitro assays are used to evaluate biological activity, and how are data discrepancies addressed?
- Answer:
- Functional assays: [S]GTPγS binding assays quantify μ-opioid receptor agonism (Ke values) .
- Anti-inflammatory models: Hybrid derivatives are screened in LPS-induced sepsis models to assess cytokine suppression (e.g., TNF-α, IL-6) .
- Addressing discrepancies: Variations in Ki/Ke values (e.g., μ-opioid receptor Ke = 1.1–1.8 nM ) may arise from assay conditions (e.g., GTPγS concentration, cell membrane preparation). Normalization to reference ligands and stringent purity controls (e.g., ≥98.5% by HPLC ) mitigate inconsistencies.
Q. What structural modifications enhance metabolic stability without compromising receptor affinity?
- Answer:
- Bioisosteric replacement: Substituting methylene with NH (e.g., compound 9 ) retains μ-opioid affinity (Ki = 3.6 nM) while improving solubility.
- N-alkylation: Adding hydrophobic groups (e.g., 3-chlorobenzyl) enhances metabolic resistance by reducing CYP450 oxidation .
- Heteroatom insertion: Fluorine or chlorine at aromatic positions improves pharmacokinetic profiles by lowering clearance rates .
Q. How do researchers resolve contradictions in pharmacological data across studies?
- Answer: Discrepancies in receptor binding (e.g., δ-opioid Ki = 57–89 nM ) are analyzed through:
- Assay standardization: Cross-validation using reference compounds (e.g., DAMGO for μ-receptors).
- Computational modeling: Docking studies to identify conformational changes in receptor-ligand interactions.
- Batch variability: Rigorous quality control of intermediates (e.g., dihydrochloride salt purity ) ensures reproducibility.
Methodological Guidance
Q. What strategies optimize regioselectivity in hybrid scaffold synthesis?
- Answer:
- Solvent systems: TFA/DMSO favors electrophilic acetylation, while DBSA/toluene enhances nucleophilic substitution .
- Catalytic additives: Pd(OAc) with Xantphos improves direct heteroarylation yields (e.g., 8a–8g: 70–92% ).
- Temperature control: Low-temperature cyclization (0–5°C) minimizes side reactions in imidazo[1,2-a]pyrazine formation .
Q. How to design SAR studies for pyrrolo[1,2-a]pyrazine derivatives?
- Answer:
- Core modifications: Compare activity of hexahydro- vs. octahydro-pyrazines to assess ring saturation effects .
- Substituent libraries: Synthesize analogs with varying N-alkyl chains (e.g., ethyl, propyl) and aryl groups (e.g., 2,4-dichlorophenyl ).
- Functional assays: Prioritize compounds with sub-nM Ki values in GTPγS assays for in vivo testing .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
